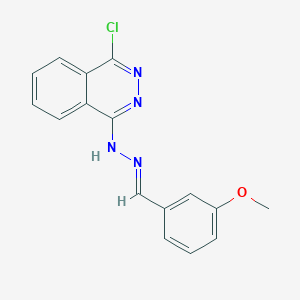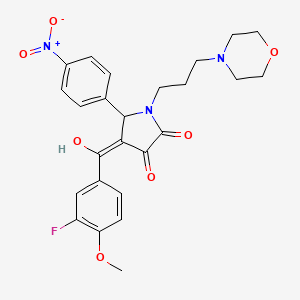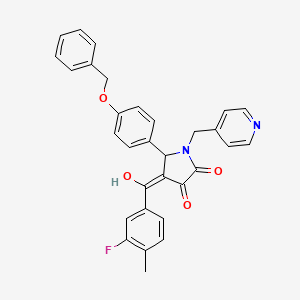![molecular formula C17H15Cl3FN3O2S B12024510 4-fluoro-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B12024510.png)
4-fluoro-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氟-N-[2,2,2-三氯-1-[(2-甲氧基苯基)氨基硫代甲酰基氨基]乙基]苯甲酰胺是一种具有复杂结构的合成有机化合物。它以含有一个氟原子、三氯甲基和甲氧基苯基基团为特征,使其成为各种科学研究领域的关注分子。
准备方法
合成路线和反应条件
4-氟-N-[2,2,2-三氯-1-[(2-甲氧基苯基)氨基硫代甲酰基氨基]乙基]苯甲酰胺的合成通常涉及多个步骤:
中间体的形成: 第一步涉及 4-氟苯甲酰氯与 2,2,2-三氯乙胺反应形成中间体化合物。
硫代酰胺的形成: 然后在受控条件下,将该中间体与 2-甲氧基苯基异硫氰酸酯反应,引入氨基硫代甲酰基。
最终产物的形成: 最后一步涉及产品的纯化和结晶,以获得高纯度的所需化合物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,使用自动化反应器和连续流动工艺,以确保一致性和效率。通常使用先进的纯化技术,例如高效液相色谱 (HPLC) 和重结晶,以达到所需的纯度水平。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在甲氧基苯基基团上,导致形成各种氧化衍生物。
还原: 还原反应可以针对三氯甲基,可能将其转化为二氯甲基或一氯甲基。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 还原剂如氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄) 常被使用。
取代: 在碱性条件下,使用亲核试剂如甲醇钠 (NaOMe) 和叔丁醇钾 (KOtBu)。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原可以产生部分脱氯的化合物。
科学研究应用
化学
在化学领域,该化合物用作合成更复杂分子的构件。其独特的结构允许探索各种化学反应和机理。
生物学
在生物学研究中,该化合物可用于研究酶相互作用和蛋白质结合,因为它能够与生物大分子形成稳定的复合物。
医药
在药物化学中,该化合物的衍生物正在研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业
在工业领域,该化合物可用于开发具有特定性能的新材料,例如增强的热稳定性或独特的电子特性。
作用机制
4-氟-N-[2,2,2-三氯-1-[(2-甲氧基苯基)氨基硫代甲酰基氨基]乙基]苯甲酰胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性。氟原子和三氯甲基的存在增强了其结合亲和力和特异性。
相似化合物的比较
类似化合物
- 4-氟-N-[2,2,2-三氯-1-[(2-甲苯胺基羰基硫代)氨基]乙基]苯甲酰胺
- 4-氟-N-[2,2,2-三氯-1-[(2-碘苯胺基)氨基硫代甲酰基氨基]乙基]苯甲酰胺
独特性
与类似化合物相比,4-氟-N-[2,2,2-三氯-1-[(2-甲氧基苯基)氨基硫代甲酰基氨基]乙基]苯甲酰胺的独特性在于甲氧基的存在,它可以影响其化学反应性和生物活性。这种结构差异会导致其与分子靶标的相互作用以及其在各种应用中的整体功效发生变化。
属性
分子式 |
C17H15Cl3FN3O2S |
|---|---|
分子量 |
450.7 g/mol |
IUPAC 名称 |
4-fluoro-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl3FN3O2S/c1-26-13-5-3-2-4-12(13)22-16(27)24-15(17(18,19)20)23-14(25)10-6-8-11(21)9-7-10/h2-9,15H,1H3,(H,23,25)(H2,22,24,27) |
InChI 键 |
RLQHDWBDXPDYIL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12024433.png)

![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12024439.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024441.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12024463.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12024467.png)

![N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12024488.png)



![(5E)-2-(4-ethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024512.png)
![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12024515.png)
